An In-depth Technical Guide to the Physical Properties of 4-Bromoisoquinoline-1-carboxylic Acid
An In-depth Technical Guide to the Physical Properties of 4-Bromoisoquinoline-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromoisoquinoline-1-carboxylic acid, a halogenated derivative of the isoquinoline scaffold, represents a molecule of significant interest in medicinal chemistry and materials science. The isoquinoline core is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals. The strategic placement of a bromine atom at the 4-position and a carboxylic acid at the 1-position offers a versatile platform for further chemical modifications, making it a valuable building block in the synthesis of more complex molecular architectures.
The physical properties of this compound are critical determinants of its behavior in various experimental and physiological settings. Properties such as solubility, acidity (pKa), and melting point directly influence its reactivity, bioavailability, and suitability for different formulation strategies. This guide provides a comprehensive overview of the known physical characteristics of 4-Bromoisoquinoline-1-carboxylic acid, outlines detailed protocols for their experimental determination, and offers insights into the structural rationale behind these properties.
Core Physical and Chemical Properties
At present, detailed experimental data for 4-Bromoisoquinoline-1-carboxylic acid is not extensively reported in publicly accessible literature. Much of the available information is from chemical suppliers. Therefore, this section presents a combination of available data and predicted properties based on the compound's structure and data from analogous compounds.
| Property | Data | Source/Method |
| Molecular Formula | C₁₀H₆BrNO₂ | [1] |
| Molecular Weight | 252.06 g/mol | [1] |
| CAS Number | 1179149-25-7 | [1] |
| Appearance | Solid (predicted) | Inferred |
| Melting Point | Not experimentally reported | - |
| Boiling Point | Not experimentally reported | - |
| Solubility | ||
| Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol) | [2][3][4] | |
| Sparingly soluble in water | [2][3] | |
| Soluble in aqueous base | [4] | |
| pKa | Not experimentally reported (predicted to have two pKa values) | [5] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [1] |
Spectroscopic and Chromatographic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of both the bromine atom and the carboxylic acid group. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically >10 ppm.
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¹³C NMR: The spectrum will display ten distinct carbon signals. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (typically 165-185 ppm). The carbons attached to the bromine and nitrogen atoms will also show characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromoisoquinoline-1-carboxylic acid is predicted to exhibit characteristic absorption bands for its functional groups:
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A very broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1730 cm⁻¹, potentially shifted to a lower wavenumber due to conjugation with the aromatic ring.
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C-Br stretching vibrations, which are typically found in the fingerprint region (below 1000 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio). Fragmentation patterns would likely involve the loss of CO₂ and Br.
Experimental Protocols for Physical Property Determination
For researchers requiring precise experimental data, the following protocols provide a framework for the determination of key physical properties.
Melting Point Determination
The melting point provides a crucial indication of purity.
Methodology:
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Sample Preparation: A small amount of finely powdered, dry 4-Bromoisoquinoline-1-carboxylic acid is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: A calibrated digital melting point apparatus is used.
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Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a rapid rate initially, then slowed to 1-2 °C per minute as the expected melting range is approached.
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Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting range (typically < 2 °C) is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Solubility Profiling
Understanding the solubility of 4-Bromoisoquinoline-1-carboxylic acid in various solvents is essential for its use in synthesis, purification, and biological assays.
Methodology:
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Solvent Selection: A range of solvents with varying polarities should be tested, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).[2]
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Procedure: a. To 1 mg of the compound in a small vial, add the solvent dropwise with agitation. b. Continue adding the solvent up to 1 mL. c. Observe for complete dissolution. d. The solubility can be qualitatively classified as soluble, partially soluble, or insoluble.
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Quantitative Determination (for key solvents): a. Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent. b. Equilibrate the solution at a constant temperature (e.g., 25 °C) with stirring for 24 hours. c. Centrifuge the solution to pellet the undissolved solid. d. A known volume of the supernatant is carefully removed and the solvent is evaporated. e. The mass of the dissolved solid is determined, and the solubility is calculated (e.g., in mg/mL).
Caption: Workflow for Solubility Profiling.
pKa Determination
The pKa value is a measure of the acidity of the carboxylic acid group and the basicity of the isoquinoline nitrogen. Potentiometric titration is a reliable method for its determination.[5]
Methodology:
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Sample Preparation: A precisely weighed amount of 4-Bromoisoquinoline-1-carboxylic acid is dissolved in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.
-
Titration: a. The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. b. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. c. The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: a. A titration curve is generated by plotting the pH versus the volume of titrant added. b. The equivalence point(s) are determined from the inflection point(s) of the curve. c. The pKa is the pH at the half-equivalence point. Due to the presence of the basic nitrogen on the isoquinoline ring, two pKa values may be observed.
Safety and Handling
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Eye Protection: Wear safety glasses or goggles.
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Skin Protection: Wear protective gloves and a lab coat.
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Respiratory Protection: Use in a well-ventilated area or with a fume hood.
-
General Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
Conclusion
4-Bromoisoquinoline-1-carboxylic acid is a promising building block for chemical synthesis. While a complete experimental dataset of its physical properties is not yet available, this guide provides a solid foundation of known information and predictive insights. The detailed experimental protocols outlined herein offer a clear path for researchers to obtain the necessary data to advance their work with this versatile compound. As with any chemical, proper safety precautions should always be observed during handling and experimentation.
References
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CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. [Link]
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LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. [Link]
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LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
ResearchGate. Dissociation constants pK a of isoquinoline bases. [Link]
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Wikipedia. Carboxylic acid. [Link]
Sources
- 1. 1179149-25-7|4-Bromoisoquinoline-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
